molecular formula C36H38Br2N2 B14337096 5,5'-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide CAS No. 95191-98-3

5,5'-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide

Cat. No.: B14337096
CAS No.: 95191-98-3
M. Wt: 658.5 g/mol
InChI Key: MYFCATVIIMLBQY-UHFFFAOYSA-L
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Description

5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide is a chemical compound known for its unique structure and properties It consists of two phenanthridin-5-ium units connected by a decane-1,10-diyl linker, with bromide ions as counterions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthridine and 1,10-dibromodecane.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under reflux conditions.

    Formation of Intermediate: Phenanthridine reacts with 1,10-dibromodecane to form an intermediate compound.

    Quaternization: The intermediate undergoes quaternization to form the final product, 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromide ions can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Silver nitrate or other silver salts in aqueous solution.

Major Products

    Oxidation: Oxidized derivatives of the phenanthridin-5-ium units.

    Reduction: Reduced forms of the phenanthridin-5-ium units.

    Substitution: Compounds with different anions replacing the bromide ions.

Scientific Research Applications

5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a DNA intercalator and fluorescent probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide involves its interaction with molecular targets such as DNA. The phenanthridin-5-ium units can intercalate between DNA base pairs, disrupting the DNA structure and affecting cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

    Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Another compound with a decane-1,10-diyl linker but different functional groups.

    Phenanthridinium derivatives: Compounds with similar phenanthridin-5-ium units but different linkers or counterions.

Uniqueness

5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide is unique due to its specific structure, which combines the properties of phenanthridin-5-ium units with the flexibility of a decane-1,10-diyl linker. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

95191-98-3

Molecular Formula

C36H38Br2N2

Molecular Weight

658.5 g/mol

IUPAC Name

5-(10-phenanthridin-5-ium-5-yldecyl)phenanthridin-5-ium;dibromide

InChI

InChI=1S/C36H38N2.2BrH/c1(3-5-15-25-37-27-29-17-7-9-19-31(29)33-21-11-13-23-35(33)37)2-4-6-16-26-38-28-30-18-8-10-20-32(30)34-22-12-14-24-36(34)38;;/h7-14,17-24,27-28H,1-6,15-16,25-26H2;2*1H/q+2;;/p-2

InChI Key

MYFCATVIIMLBQY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCCCCC[N+]4=CC5=CC=CC=C5C6=CC=CC=C64.[Br-].[Br-]

Origin of Product

United States

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